Thermal Stability: Higher Boiling Point Compared to Common Carbazole Derivatives
The target compound exhibits a predicted boiling point of 479.8±27.0 °C, which is substantially higher than the boiling point of 354.7 °C reported for the common carbazole derivative 9-phenylcarbazole (C12H9N) . This elevated thermal stability is advantageous for vacuum thermal evaporation processes used in OLED device fabrication, as it reduces the risk of thermal decomposition during deposition [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 479.8±27.0 °C (Predicted) |
| Comparator Or Baseline | 9-phenylcarbazole: 354.7 °C |
| Quantified Difference | 125.1 °C higher |
| Conditions | Predicted values from molecular modeling; experimental data not available. |
Why This Matters
Higher thermal stability enables reliable processing in high-temperature vacuum deposition, expanding the compound's utility in OLED fabrication.
- [1] PubChem. (2025). 9-Phenylcarbazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9-Phenylcarbazole View Source
